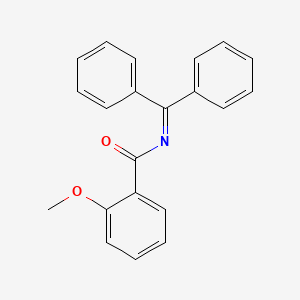![molecular formula C19H13N3O3 B11710063 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)
2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol is a complex organic compound that features a carbazole moiety linked to a nitrophenol group through an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol typically involves the condensation of 9H-carbazole-9-carbaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-aminophenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-aminophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s imine linkage and nitrophenol group may enable it to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-aminophenol: A reduced derivative with an amino group instead of a nitro group.
9H-Carbazole-9-carbaldehyde: A precursor used in the synthesis of 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol.
4-Nitrophenol: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of a carbazole moiety and a nitrophenol group, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C19H13N3O3 |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
2-[(E)-carbazol-9-yliminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C19H13N3O3/c23-19-10-9-14(22(24)25)11-13(19)12-20-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,23H/b20-12+ |
Clave InChI |
FWIZHUHKGLSDNO-UDWIEESQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


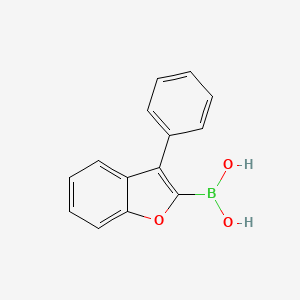
![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)

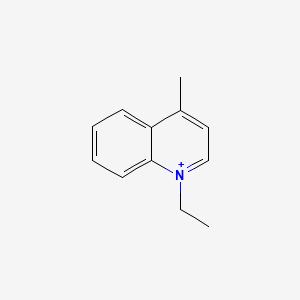
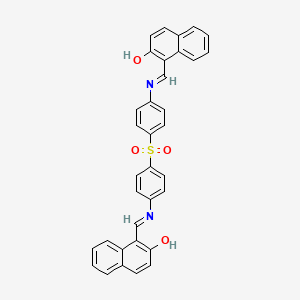
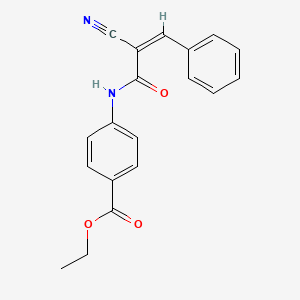
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)
![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)


![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
